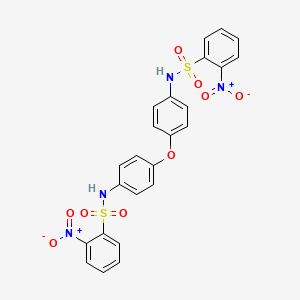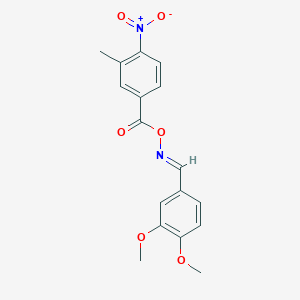
N,N'-(oxydibenzene-4,1-diyl)bis(2-nitrobenzenesulfonamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-NITRO-N-{4-[4-(2-NITROBENZENESULFONAMIDO)PHENOXY]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound characterized by the presence of multiple nitro and sulfonamide groups attached to a benzene ring. This compound is part of the broader class of nitro compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
The synthesis of 2-NITRO-N-{4-[4-(2-NITROBENZENESULFONAMIDO)PHENOXY]PHENYL}BENZENE-1-SULFONAMIDE involves several steps, typically starting with the nitration of benzene derivatives. The nitro groups are introduced through electrophilic aromatic substitution reactions using nitric acid and sulfuric acid as reagents. The sulfonamide groups are added via sulfonation reactions, where sulfonyl chlorides react with amines. Industrial production methods often involve optimizing these reactions to achieve high yields and purity .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro groups can be reduced to amines using reducing agents such as iron and hydrochloric acid.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the nitro and sulfonamide groups direct the incoming electrophiles to specific positions on the ring. Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like hydrogen gas and iron
科学的研究の応用
2-NITRO-N-{4-[4-(2-NITROBENZENESULFONAMIDO)PHENOXY]PHENYL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s nitro and sulfonamide groups make it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: It may be explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-NITRO-N-{4-[4-(2-NITROBENZENESULFONAMIDO)PHENOXY]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to enzyme inhibition or activation of signaling pathways. The sulfonamide groups can form hydrogen bonds with amino acid residues in proteins, further modulating their activity .
類似化合物との比較
Similar compounds include other nitrobenzene derivatives and sulfonamides, such as:
4-Nitrobenzenesulfonamide: A simpler compound with similar functional groups but fewer aromatic rings.
2,4-Dinitrobenzenesulfonamide: Contains additional nitro groups, making it more reactive.
N-Phenyl-4-nitrobenzenesulfonamide: Similar structure but with different substitution patterns. The uniqueness of 2-NITRO-N-{4-[4-(2-NITROBENZENESULFONAMIDO)PHENOXY]PHENYL}BENZENE-1-SULFONAMIDE lies in its combination of multiple nitro and sulfonamide groups, which confer distinct chemical and biological properties
特性
分子式 |
C24H18N4O9S2 |
|---|---|
分子量 |
570.6 g/mol |
IUPAC名 |
2-nitro-N-[4-[4-[(2-nitrophenyl)sulfonylamino]phenoxy]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H18N4O9S2/c29-27(30)21-5-1-3-7-23(21)38(33,34)25-17-9-13-19(14-10-17)37-20-15-11-18(12-16-20)26-39(35,36)24-8-4-2-6-22(24)28(31)32/h1-16,25-26H |
InChIキー |
RSBSKTFXXNFZDK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(methoxymethyl)-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14949757.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B14949766.png)
![5-[5-(3-chlorophenyl)furan-2-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B14949770.png)
![3-{[(2,4-dichlorophenyl)amino]methyl}-5-phenyl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14949772.png)
![4-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B14949774.png)
![2,7-bis{4-[(4-nitrophenyl)sulfanyl]phenyl}benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B14949791.png)

![N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]pyridine-2-carbohydrazide](/img/structure/B14949802.png)
![3,3'-methanediylbis(6-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}phenol)](/img/structure/B14949805.png)
![5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14949807.png)
![Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B14949814.png)
![4-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B14949821.png)
![(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B14949830.png)
![2-Hydroxy-3-nitrobenzaldehyde 1-[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-YL]hydrazone](/img/structure/B14949852.png)
